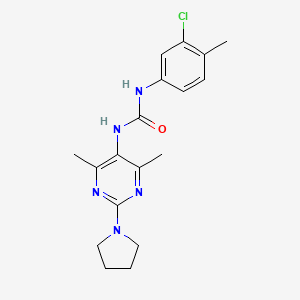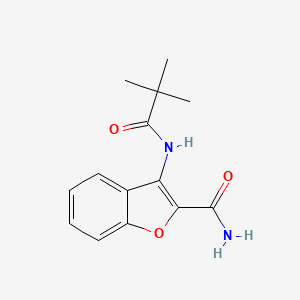
3-Pivalamidobenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pivalamidobenzofuran-2-carboxamide is a derivative of benzofuran-carboxamide. Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in benzofuran derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This strategy enables access to a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Aplicaciones Científicas De Investigación
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)
3-Pivalamidobenzofuran-2-carboxamide and its derivatives have been studied for their role as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). These compounds are significant for their potential in developing new treatments for cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA2. For example, Patel et al. (2014) synthesized novel derivatives which showed potent inhibition of PARP-1 activity and selective cytotoxicity in BRCA2-deficient cells (Patel et al., 2014).
Antimicrobial Activity
Some derivatives of 3-Pivalamidobenzofuran-2-carboxamide have been explored for their antimicrobial properties. Wardakhan et al. (2005) reported on the synthesis of compounds with this core structure and evaluated their in vitro antimicrobial activity against various bacterial strains (Wardakhan et al., 2005).
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 3-Pivalamidobenzofuran-2-carboxamide derivatives helps in the development of more potent and selective agents for various therapeutic applications. For instance, Lee et al. (2012) conducted SAR studies to optimize the potency of benzofuran-7-carboxamide as a PARP-1 inhibitor (Lee et al., 2012).
Synthesis and Characterization Studies
Research in this area also focuses on the synthesis and characterization of novel compounds based on the 3-Pivalamidobenzofuran-2-carboxamide scaffold. Papamicaël et al. (1994) described the synthesis of new 3-substituted α-carbolines, providing valuable insights into the chemical properties and potential applications of these compounds (Papamicaël et al., 1994).
Potential as 5-HT3 Receptor Antagonists
Compounds derived from 3-Pivalamidobenzofuran-2-carboxamide have been investigated for their potential as 5-HT3 receptor antagonists, which can be useful in treating conditions related to serotonin regulation, such as irritable bowel syndrome. Yang et al. (2010) discovered a new class of 2-substituted benzoxazole carboxamides, exhibiting nanomolar in vitro activity against human 5-HT3A receptors (Yang et al., 2010).
Propiedades
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)13(18)16-10-8-6-4-5-7-9(8)19-11(10)12(15)17/h4-7H,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIKGHYENKOUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pivalamidobenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)
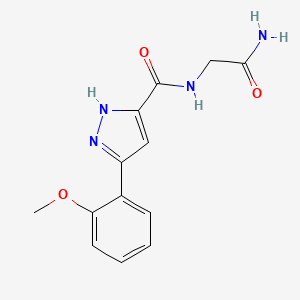
![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)
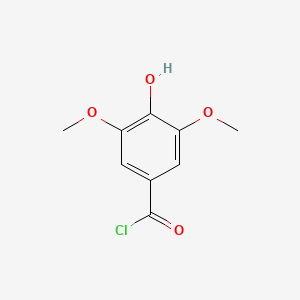
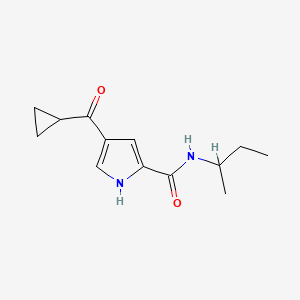
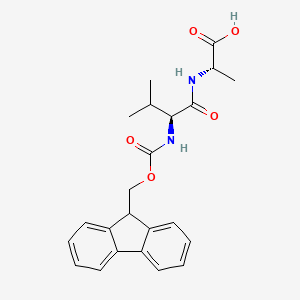
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2816067.png)
![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816070.png)
![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)
![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)
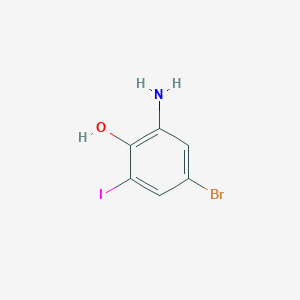
![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)
